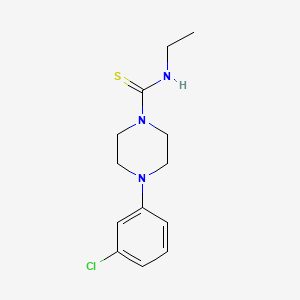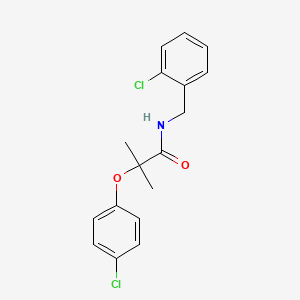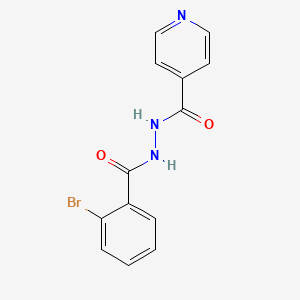
N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide, also known as CR845, is a non-opioid analgesic drug that has been developed for the treatment of acute and chronic pain. Unlike traditional opioid drugs, CR845 does not produce the same addictive effects and has a lower risk of overdose.
Mecanismo De Acción
N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide acts on the kappa opioid receptor (KOR), a type of opioid receptor that is involved in pain perception and regulation. By activating the KOR, this compound produces analgesic effects without producing the same addictive effects as traditional opioid drugs. Additionally, this compound has been shown to have anti-inflammatory effects and to modulate the immune system.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain intensity and improve patient satisfaction in clinical trials. It has also been shown to have anti-inflammatory effects and to modulate the immune system. In animal studies, this compound has been shown to reduce the development of tolerance to opioid drugs and to reduce the risk of opioid overdose.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide in lab experiments is that it has a lower risk of producing addictive effects and overdose compared to traditional opioid drugs. Additionally, this compound has been shown to reduce the development of tolerance to opioid drugs, which could have important implications for the treatment of chronic pain. However, one limitation of using this compound in lab experiments is that it is a relatively new drug and its long-term effects are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide. One area of interest is the development of new formulations of this compound that could improve its bioavailability and efficacy. Additionally, there is interest in exploring the potential use of this compound in combination with other drugs for the treatment of pain. Finally, there is interest in further exploring the anti-inflammatory and immune-modulating effects of this compound and their potential therapeutic applications.
In conclusion, this compound is a promising non-opioid analgesic drug that has the potential to revolutionize the treatment of acute and chronic pain. Its unique mechanism of action and lower risk of addiction and overdose make it an attractive alternative to traditional opioid drugs. Further research is needed to fully understand the long-term effects of this compound and to explore its potential applications in combination with other drugs.
Métodos De Síntesis
The synthesis of N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide involves the reaction of cyclopentylamine, 4-methoxyphenylacetic acid, and phenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylacrylamide has been extensively studied for its potential use in treating various types of pain, including postoperative pain, chronic pain, and neuropathic pain. Clinical trials have shown that this compound is effective in reducing pain intensity and improving patient satisfaction without causing the side effects commonly associated with opioid drugs.
Propiedades
IUPAC Name |
(E)-N-cyclopentyl-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-24-19-13-11-16(12-14-19)15-20(17-7-3-2-4-8-17)21(23)22-18-9-5-6-10-18/h2-4,7-8,11-15,18H,5-6,9-10H2,1H3,(H,22,23)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDPGVMXNWXFAJ-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5694412.png)
![{4-methoxy-2-[(2-pyridinylthio)methyl]benzylidene}malononitrile](/img/structure/B5694415.png)


![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5694436.png)

![ethyl [3-(2-thienylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B5694446.png)

![3,6-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5694455.png)



![3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5694495.png)